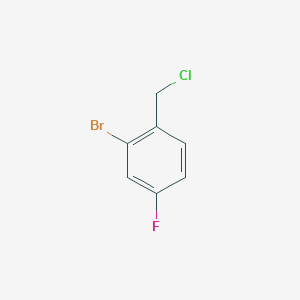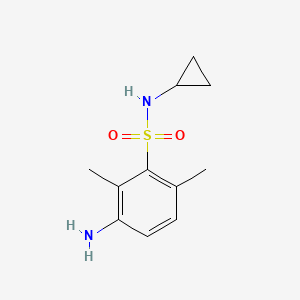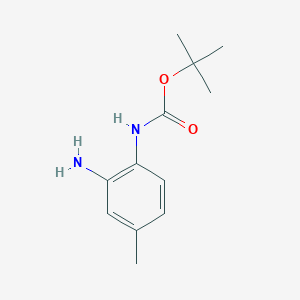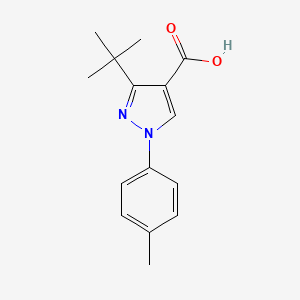
3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine or materials science.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from available starting materials. It includes the reagents, conditions, and techniques needed for the synthesis. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths and angles, the presence of any functional groups, and the overall geometry of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties like its acidity or basicity, its reactivity with common reagents, and its spectroscopic properties are also analyzed.科学的研究の応用
Multigram Synthesis and Fluorination
Research by Iminov et al. (2015) highlights the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This method facilitates the production of pyrazole derivatives with potential application in the development of pharmaceuticals and agrochemicals due to the importance of fluorinated compounds in these industries (Iminov et al., 2015).
Supramolecular Assemblies
The work by Singh, Tomar, and Kashyap (2015) on the formation of supramolecular assemblies of benzene-1,3,5-tricarboxylic acid with various substituted pyrazoles, including 3-tert-butyl-5-isopropylpyrazole, underscores the compound's utility in constructing varied supramolecular frameworks. These frameworks are driven by hydrogen bonding interactions and demonstrate the potential of pyrazole derivatives in creating materials with novel properties (Singh et al., 2015).
Small Molecule Fixation
A study by Theuergarten et al. (2012) employed a bifunctional frustrated Lewis pair derived from a pyrazolylborane, including the 3,5-di-tert-butyl substituted variant, for the fixation of small molecules like CO2. This research is pertinent to the development of new methods for carbon capture and storage, highlighting the role of pyrazole derivatives in environmental chemistry (Theuergarten et al., 2012).
Steric Effects in Chemical Reactivity
Böhm and Exner (2001) explored the steric effects and steric inhibition of resonance in structurally related compounds, providing insight into how steric hindrance influences chemical reactivity and stability. Though not directly studying 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, this research is relevant for understanding how substituent size and placement affect molecular properties (Böhm & Exner, 2001).
Synthesis of Nitro and Dinitro Pyrazolo Derivatives
Ivanov (2021) describes the synthesis of 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones through nitration, which underscores the versatility of pyrazole derivatives in synthesizing compounds with potential applications in materials science and pharmaceuticals (Ivanov, 2021).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures would also be included in this analysis.
将来の方向性
This could involve potential applications of the compound based on its properties and activities. It could also involve proposed modifications to its structure to enhance its properties or reduce its side effects.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For “3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid”, more specific information would be needed for a comprehensive analysis. If you have access to a database of chemical compounds, you might be able to find more information there. Alternatively, you could consult a chemist or a chemical engineer for more detailed information.
特性
IUPAC Name |
3-tert-butyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-7-11(8-6-10)17-9-12(14(18)19)13(16-17)15(2,3)4/h5-9H,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVHHAOCCGQKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



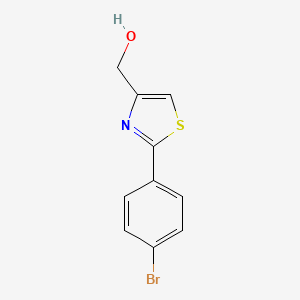
![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)


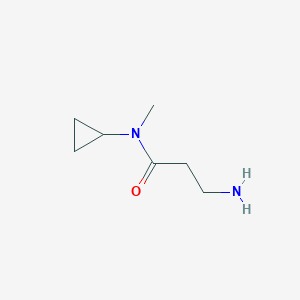
![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)
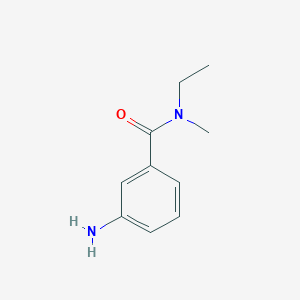
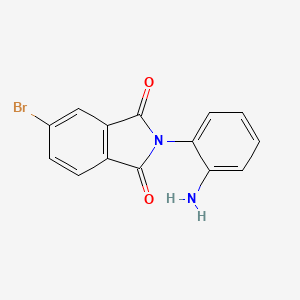
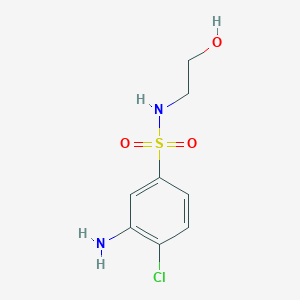
![2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517467.png)
